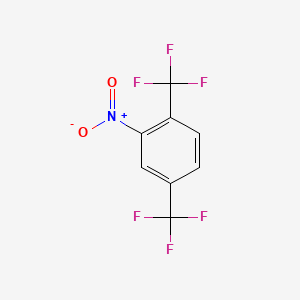

2,5-Bis(trifluorométhyl)nitrobenzène

Vue d'ensemble

Description

2,5-Bis(trifluoromethyl)nitrobenzene is a chemical compound with the molecular formula C8H3F6NO2 . It has an average mass of 259.105 Da and a monoisotopic mass of 259.006805 Da . It is also known by other names such as 1-Nitro-2,5-bis(trifluoromethyl)benzene and 2-Nitro-1,4-bis(trifluoromethyl)benzene .

Synthesis Analysis

The synthesis of 2,5-Bis(trifluoromethyl)nitrobenzene can be achieved from an industrially easily available material in high yield through a small number of steps under mild reaction conditions . The process involves nitrating 1,4-Bis(trifluoromethyl)benzene with nitric acid in a solvent comprising an acid selected between sulfuric acid having a sulfuric acid concentration of 91 to 100 wt.% and fuming sulfuric acid having a sulfur trioxide concentration higher than 0 wt.% and not higher than 20 wt.% .Molecular Structure Analysis

The molecular structure of 2,5-Bis(trifluoromethyl)nitrobenzene consists of a benzene ring with two trifluoromethyl groups and one nitro group attached to it .Physical And Chemical Properties Analysis

2,5-Bis(trifluoromethyl)nitrobenzene has a boiling point of 70-75 °C (15 mmHg), a density of 1.57, and a refractive index of 1.4235-1.4255 . It has a flash point of 77 °C and should be stored at 2-8°C . It is soluble in chloroform and methanol, and appears as a pale yellow to yellow liquid . It is sensitive to light .Applications De Recherche Scientifique

Diodes organiques électroluminescentes (OLED)

Les propriétés électroniques du 2,5-Bis(trifluorométhyl)nitrobenzène en font un candidat potentiel pour une utilisation dans les OLED. Sa capacité à transférer efficacement les électrons peut être exploitée pour améliorer la luminosité et la longévité des OLED, qui sont utilisées dans les écrans des smartphones, des téléviseurs et d’autres appareils .

Catalyse acide de Lewis

Ce composé peut agir comme un catalyseur acide de Lewis dans diverses réactions chimiques en raison de la présence d’atomes de fluor électronégatifs. Il peut catalyser des réactions telles que la cyclisation de Nazarov, qui est utilisée pour synthétiser des molécules organiques complexes .

Dispositifs électroniques organiques

This compound : est utilisé dans la production de matériaux pour les dispositifs électroniques organiques. Ses dérivés peuvent être utilisés dans la création de semi-conducteurs, de polymères conducteurs et d’autres composants essentiels au fonctionnement de ces dispositifs .

Organocatalyseurs non covalents

Les dérivés du composé ont été testés en tant que donneurs pour les donneurs de double liaison hydrogène dans les organocatalyseurs non covalents. Ces catalyseurs sont utilisés pour accélérer les réactions chimiques sans avoir besoin de métaux ou d’autres conditions difficiles, ce qui les rend écologiques et durables .

Polyamides aromatiques

En tant que monomère, This compound contribue à la synthèse des polyamides aromatiques. Ces polymères ont diverses applications, notamment les fibres haute résistance, les films et les plastiques techniques, en raison de leur stabilité thermique et de leur résistance mécanique .

Synthèse des stéroïdes

Le composé est également impliqué dans la synthèse des stéroïdes. Les stéroïdes ont de nombreuses applications en médecine, notamment comme agents anti-inflammatoires et dans le traitement des déséquilibres hormonaux. Les groupes trifluorométhyle dans This compound peuvent être utilisés pour introduire du fluor dans les molécules de stéroïdes, modifiant ainsi leur activité biologique .

Safety and Hazards

2,5-Bis(trifluoromethyl)nitrobenzene is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray, and protective clothing, gloves, and eye/face protection should be worn . It should be used only outdoors or in a well-ventilated area .

Orientations Futures

Propriétés

IUPAC Name |

2-nitro-1,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F6NO2/c9-7(10,11)4-1-2-5(8(12,13)14)6(3-4)15(16)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKVUOHHNCMTLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370100 | |

| Record name | 2,5-Bis(trifluoromethyl)nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

320-88-7 | |

| Record name | 2,5-Bis(trifluoromethyl)nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Nitro-2,5-bis(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the described method for producing 2,5-bis(trifluoromethyl)nitrobenzene?

A1: The research papers outline a novel method for synthesizing 2,5-bis(trifluoromethyl)nitrobenzene, a valuable chemical intermediate. The key advantage of this method is its high yield and reliance on readily available starting materials: 1,4-bis(trifluoromethyl)benzene and nitric acid [, ]. The reaction proceeds under relatively mild conditions using a concentrated sulfuric acid or oleum solvent [, ]. This approach offers a more efficient and practical alternative compared to previous methods, potentially impacting industrial production.

Q2: What are the key reaction parameters influencing the synthesis of 2,5-bis(trifluoromethyl)nitrobenzene?

A2: The papers emphasize the importance of specific reaction conditions for optimal yield. The concentration of sulfuric acid plays a critical role: using sulfuric acid with a concentration between 91% and 100% by weight, or oleum with a sulfur trioxide concentration above 0% and up to 20% by weight, is crucial for successful synthesis [, ]. These specific conditions likely influence the reactivity of the reactants and minimize unwanted side reactions, leading to the high yields observed. Further research could investigate the specific mechanistic role of the acid concentration.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Amino[(4-fluorobenzyl)sulfanyl]methaniminium chloride](/img/structure/B1333472.png)